Cas no 32405-37-1 (rac-(3aR,6aR)-octahydropentalen-1-one)

Technical Introduction: rac-(3aR,6aR)-octahydropentalen-1-one is a bicyclic ketone characterized by its stereospecific 3aR,6aR configuration, imparting distinct structural and reactivity properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex polycyclic frameworks. Its rigid octahydropentalene backbone offers stability, while the ketone functionality enables further derivatization through reduction, nucleophilic addition, or condensation reactions. The rac (racemic) form provides flexibility in chiral resolution studies or non-stereoselective applications. Suitable for catalytic hydrogenation or asymmetric synthesis, this compound is valued in pharmaceutical and materials research for its predictable reactivity and compatibility with diverse reaction conditions.
rac-(3aR,6aR)-octahydropentalen-1-one structure
32405-37-1 structure
Product Name:rac-(3aR,6aR)-octahydropentalen-1-one
CAS No:32405-37-1
MF:C8H12O
MW:124.180282592773
CID:2947709
PubChem ID:11469073
Update Time:2025-06-10

rac-(3aR,6aR)-octahydropentalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 32405-37-1
    • E73246
    • 818-513-0
    • RAC-(3AR,6AR)-OCTAHYDROPENTALEN-1-ONE
    • (3AS,6AS)-HEXAHYDRO-1(2H)-PENTALENONE
    • Rac-(3ar,6ar)-octahydropentalen-1-one, cis
    • EN300-373392
    • (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
    • rac-(3aR,6aR)-octahydropentalen-1-one
    • Inchi: 1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1
    • InChI Key: NZTVVUIIJPWANB-BQBZGAKWSA-N
    • SMILES: O=C1CC[C@@H]2CCC[C@@H]21

Computed Properties

  • Exact Mass: 124.088815002Da
  • Monoisotopic Mass: 124.088815002Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.1Ų

rac-(3aR,6aR)-octahydropentalen-1-one Pricemore >>

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Additional information on rac-(3aR,6aR)-octahydropentalen-1-one

Professional Introduction to rac-(3aR,6aR)-octahydropentalen-1-one (CAS No. 32405-37-1)

rac-(3aR,6aR)-octahydropentalen-1-one, identified by its Chemical Abstracts Service (CAS) number 32405-37-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the class of octahydrophenanthrenes, a family of molecules known for their diverse biological activities and synthetic utility.

The stereochemistry of rac-(3aR,6aR)-octahydropentalen-1-one is defined by its specific configuration at the 3a and 6a positions, which influences its reactivity and interaction with biological targets. This stereochemical arrangement makes it a valuable scaffold for designing molecules with tailored pharmacological properties. In recent years, the study of such chiral compounds has been intensified, particularly in the development of enantiomerically pure drugs that exhibit improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of rac-(3aR,6aR)-octahydropentalen-1-one and related derivatives. Molecular modeling studies suggest that this compound may interact with various enzymes and receptors, making it a promising candidate for treating neurological disorders, inflammation, and other diseases. The rigid bicyclic core of the molecule provides stability, while the ketone group offers multiple sites for functionalization, allowing chemists to modify its properties as needed.

One of the most intriguing aspects of rac-(3aR,6aR)-octahydropentalen-1-one is its potential as a building block for more complex drug candidates. Researchers have explored its use in synthesizing analogs with enhanced binding affinity or selectivity. For instance, modifications at the 3a and 6a positions have been shown to modulate the compound's interactions with target proteins. These findings highlight the importance of stereochemistry in drug design and underscore the need for detailed structural analysis.

The synthesis of rac-(3aR,6aR)-octahydropentalen-1-one presents both challenges and opportunities for organic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and enantiomeric purity. However, recent innovations in catalytic asymmetric synthesis have made it possible to produce this compound more efficiently. These advances not only reduce production costs but also open new avenues for exploring its pharmacological potential.

In the realm of medicinal chemistry, rac-(3aR,6aR)-octahydropentalen-1-one has been studied for its potential role in modulating enzyme activity. Specifically, it has shown promise in inhibiting enzymes involved in pain signaling and inflammation. Preclinical studies have demonstrated that derivatives of this compound can reduce inflammation without causing significant side effects, suggesting a therapeutic window that could be exploited for treating chronic inflammatory conditions.

The structural features of rac-(3aR,6aR)-octahydropentalen-1-one also make it an attractive candidate for developing novel antimicrobial agents. The presence of a rigid core and functionalizable groups allows for the creation of molecules that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. As antibiotic resistance continues to pose a global health challenge, compounds like this one offer hope for discovering new strategies to combat infections.

Furthermore, the biodegradability and environmental impact of rac-(3aR,6aR)-octahydropentalen-1-one have been subjects of interest in green chemistry research. Studies indicate that this compound can be metabolized by microorganisms under certain conditions, reducing concerns about environmental persistence. This characteristic is particularly important in pharmaceutical applications where waste management and ecological safety are critical considerations.

The future direction of research on rac-(3aR,6aR)-octahydropentalen-1-one is likely to focus on expanding its applications in drug discovery and material science. Advances in synthetic methodologies will continue to improve access to this compound and its derivatives, enabling more comprehensive exploration of their biological activities. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics and computational biology will provide deeper insights into how this molecule interacts with living systems.

In conclusion,rac-(3aR,6aR)-octahydropentalen-1-one (CAS No. 32405-37-1) is a versatile and intriguing compound with significant potential in pharmaceutical research. Its unique stereochemistry, structural features,and biological activities make it a valuable tool for developing new drugs targeting various diseases. As scientific understanding continues to evolve,this molecule will undoubtedly play an important role in shaping the future of medicinal chemistry.

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